molecular formula C10H12F3N3O2 B12108732 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B12108732
M. Wt: 263.22 g/mol
InChI Key: JEWWXDKLZCAUQF-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid (CAS: 1291287-24-5) is a structurally unique compound featuring a cyclopropylamino group and a 4-(trifluoromethyl)-substituted pyrazole ring attached to a propanoic acid backbone. Its molecular formula is C₁₀H₁₂F₃N₃O₂, with a molecular weight of 263.22 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropylamino moiety may influence conformational rigidity and receptor binding. This compound is commercially available but requires storage at low temperatures, suggesting sensitivity to degradation .

Properties

Molecular Formula

C10H12F3N3O2

Molecular Weight

263.22 g/mol

IUPAC Name

2-(cyclopropylamino)-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C10H12F3N3O2/c11-10(12,13)6-3-14-16(4-6)5-8(9(17)18)15-7-1-2-7/h3-4,7-8,15H,1-2,5H2,(H,17,18)

InChI Key

JEWWXDKLZCAUQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CN2C=C(C=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the pyrazole ring:

    Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with an appropriate intermediate.

    Formation of the propanoic acid moiety: This can be achieved through various methods, including the use of malonic ester synthesis or other carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield derivatives with different functional groups.

Scientific Research Applications

Modulation of Biological Pathways

Research indicates that 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid may interact with various biological targets, particularly receptors involved in inflammation and neurological processes. Its structure suggests potential interactions with pathways associated with diseases such as Parkinson's disease, particularly through modulation of LRRK2 (leucine-rich repeat kinase 2) pathways .

Therapeutic Potential

The compound's ability to modulate specific receptors or enzymes could influence pathways involved in inflammation and pain management. This property is crucial for developing therapeutic agents aimed at treating conditions like chronic pain and neurodegenerative diseases. Studies have shown that compounds structurally similar to this compound exhibit significant biological activity against various targets, enhancing the interest in its therapeutic applications .

Synthesis Methodologies

The synthesis of 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid typically involves several key steps:

  • Formation of the Cyclopropylamino Group : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Trifluoromethyl Group : This step often employs reagents that facilitate the incorporation of trifluoromethyl groups into organic molecules.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the cyclopropylamino moiety with the pyrazole component.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides or sulfonates for substitution reactions .

Case Study 1: Parkinson’s Disease Research

In studies focusing on neurodegenerative diseases, particularly Parkinson's disease, compounds similar to 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid have shown promise in modulating LRRK2 activity. These findings suggest that this compound could be further explored as a potential therapeutic agent for managing symptoms or slowing disease progression.

Case Study 2: Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a role in developing treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropylamino group may interact with biological targets through hydrogen bonding or hydrophobic interactions. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The position and nature of substituents on the pyrazole ring significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position/Group Molecular Weight (g/mol) CAS Number Suppliers Key Differences vs. Target Compound
2-(Cyclopropylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid 4-methyl 237.27 1247564-09-5 1 Lower lipophilicity (methyl vs. CF₃)
2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 3-(trifluoromethyl) 263.22 1340382-60-6 3 Trifluoromethyl at C3 vs. C4; altered steric/electronic profiles
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-bromo, 5-cyclopropyl 370.59 1006320-26-8 Discontinued Bromine addition increases molecular weight; discontinued status implies synthesis challenges
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 5-cyclopropyl 276.25 Not specified 1 Cyclopropyl at C5; positional isomerism affects ring geometry

Key Findings :

  • Trifluoromethyl Position : Moving the CF₃ group from C4 to C3 (CAS: 1340382-60-6) may disrupt hydrogen bonding or steric interactions in biological targets due to altered electron distribution .
  • Bromo-Substituted Analog : The brominated derivative (CAS: 1006320-26-8) has a higher molecular weight (370.59 vs. 263.22) but was discontinued, suggesting poor stability or efficacy in preliminary studies .
  • Methyl vs. CF₃: Replacing CF₃ with methyl (CAS: 1247564-09-5) reduces lipophilicity (logP ~1.2 vs.

Backbone and Functional Group Modifications

Other propanoic acid derivatives with distinct pharmacophores include:

  • Pesticide analogs (e.g., fluazifop): Feature phenoxy-propanoic acid backbones with trifluoromethyl-pyridinyl groups.

Commercial Availability and Research Relevance

  • The target compound (CAS: 1291287-24-5) is priced at €810/50 mg , indicating high cost due to complex synthesis .
  • Analogs like the 3-(trifluoromethyl) variant (CAS: 1340382-60-6) have 3 suppliers , suggesting broader research interest .
  • Discontinued compounds (e.g., brominated analog) highlight the importance of substituent selection in optimizing stability and efficacy .

Biological Activity

2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is an organic compound that has garnered attention due to its potential biological activities. The compound features a cyclopropylamino group and a trifluoromethyl-substituted pyrazole moiety, which enhance its lipophilicity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Structural Characteristics

The molecular formula of 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is C12H14F3N3O2, with a molecular weight of approximately 251.22 g/mol. The trifluoromethyl group significantly influences its pharmacological properties by increasing binding affinity to biological targets and enhancing metabolic stability.

Research indicates that compounds with similar structures can modulate various biological pathways, particularly those related to inflammation and neurological processes. The presence of the cyclopropyl group and the trifluoromethyl moiety suggests potential interactions with receptors involved in these pathways, particularly in the context of diseases like Parkinson's disease through modulation of LRRK2 (leucine-rich repeat kinase 2) pathways .

In Vitro Studies

In vitro studies have demonstrated that 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid exhibits significant activity against various biological targets:

  • Inflammation Modulation : The compound has shown promise in modulating inflammatory responses, which is crucial for developing anti-inflammatory drugs.
  • Neuroprotective Effects : Similar compounds have exhibited neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

In Vivo Studies

Preclinical studies have indicated that this compound may be effective in animal models for conditions such as:

  • Parkinson's Disease : By influencing LRRK2 pathways, it may help mitigate symptoms or progression of the disease.
  • Cardiovascular Diseases : Its ability to modulate inflammation could also have implications in cardiovascular health .

Case Studies

Several case studies highlight the efficacy of similar compounds with trifluoromethyl and cyclopropyl groups:

  • Trifluoromethyl Compounds : A study on trifluoromethyl-substituted drugs revealed enhanced potency in inhibiting serotonin uptake, demonstrating how structural modifications can lead to improved therapeutic profiles .
  • Cyclopropyl Derivatives : Research on cyclopropyl-containing compounds has shown that these modifications can enhance pharmacokinetic properties while maintaining therapeutic efficacy against various targets .

Comparative Analysis

To better understand the potential of 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, a comparative analysis with other similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityTherapeutic Potential
Compound ATrifluoromethylAnti-inflammatoryHigh
Compound BCyclopropylNeuroprotectiveModerate
2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acidCyclopropyl + TrifluoromethylModulates LRRK2 pathwaysHigh

Q & A

Basic: What synthetic routes are reported for the preparation of 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid?

Answer:
The compound can be synthesized via regioselective condensation and aza-Michael addition reactions. For example, describes a method for pyrazole-containing α-amino acids using methyl ester intermediates. Key steps include:

  • Regioselective pyrazole formation : Condensation of hydrazines with α,β-unsaturated carbonyl compounds.
  • Aza-Michael reaction : Cyclopropylamine nucleophiles attack α,β-unsaturated esters to form the propanoic acid backbone.
  • Deprotection : Acidic hydrolysis of the methyl ester to yield the free carboxylic acid.

Table 1 : Representative Yields from Pyrazole Synthesis (Adapted from )

IntermediateReaction ConditionsYield (%)
Methyl ester precursorDMF, 80°C, 12h65–78
Aza-Michael adductTHF, RT, 6h72–85
Final hydrolysisHCl (6M), reflux90+

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

  • FTIR : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (C=N at ~1610 cm⁻¹) .
  • NMR : 1^1H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and pyrazole substituents (δ 7.5–8.5 ppm). 19^{19}F NMR detects the trifluoromethyl group (δ -60 to -65 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ = 307.1) .

Advanced: How can regioselectivity challenges in pyrazole ring formation be addressed during synthesis?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Electron-withdrawing groups (e.g., CF₃) : Direct substitution to the less hindered pyrazole position (e.g., 4-CF₃ in ) .
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance regiocontrol by stabilizing ionic intermediates .

Advanced: How does the trifluoromethyl group impact biological activity in related compounds?

Answer:
The CF₃ group enhances metabolic stability and binding affinity via:

  • Hydrophobic interactions : Fills lipophilic pockets in target proteins (e.g., glucagon receptors in ).
  • Electronegativity : Polarizes adjacent bonds, improving hydrogen-bond acceptor capacity .
    Table 2 : Biological Activity of CF₃-Containing Analogues (Adapted from )
CompoundTarget IC₅₀ (nM)LogP
Parent (CF₃)12.32.1
CH₃ analogue45.61.8

Advanced: How can contradictory data in biological assays be resolved?

Answer: Contradictions often arise from assay conditions or impurity profiles:

  • Assay optimization : Use standardized protocols (e.g., ’s fluorescence polarization for receptor binding).
  • Impurity profiling : Quantify by-products (e.g., methyl ester intermediates) via HPLC ( ).
  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and cell-based luciferase reporters .

Basic: What are the solubility and stability considerations for this compound?

Answer:

  • Solubility : Poor in water (<1 mg/mL); use DMSO or ethanol for stock solutions.
  • Stability :
    • Acid-sensitive: Store at pH 7–8 ( ).
    • Light-sensitive: Degrades under UV; use amber vials ( ).

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

  • Prodrug derivatives : Convert carboxylic acid to ethyl ester ( ) for improved membrane permeability.
  • Cyclopropylamine modification : Introduce PEGylated side chains to enhance half-life ( ).

Basic: How is the stereochemistry of the cyclopropylamino group controlled during synthesis?

Answer:

  • Chiral auxiliaries : Use (S)- or (R)-Boc-protected cyclopropylamine .
  • Catalytic asymmetric synthesis : Employ Rh-catalyzed cyclopropanation ().

Advanced: What computational methods predict binding modes to biological targets?

Answer:

  • Docking studies : Use Schrödinger Glide with homology models (e.g., glucagon receptor in ).
  • MD simulations : Analyze stability of CF₃-protein interactions over 100-ns trajectories .

Basic: What safety and handling protocols are recommended?

Answer:

  • Toxicity : Limited data; treat as a Category 3 irritant ( ).
  • Handling : Use fume hoods for powder weighing; PPE (gloves, goggles) required.

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